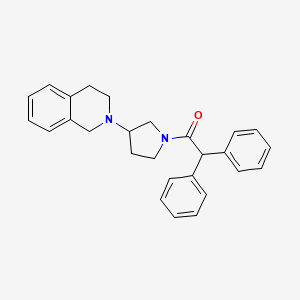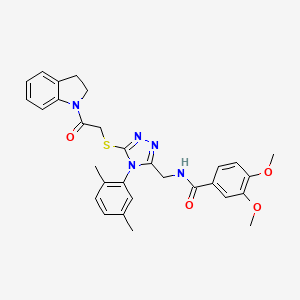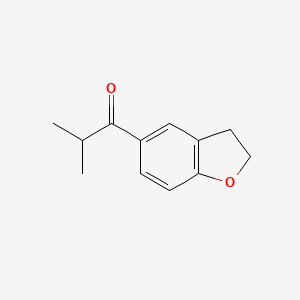
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-méthylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, also known as MDBP, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in the scientific community due to its potential as a psychoactive substance. The purpose of
Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuraniques, y compris « 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-méthylpropan-1-one », ont montré de fortes activités antitumorales . Ils ont été utilisés dans le développement d'agents anticancéreux .
Activité antibactérienne
Ces composés présentent également des propriétés antibactériennes, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques .
Activité antioxydante
Les dérivés du benzofurane se sont avérés posséder des activités antioxydantes . Cela les rend utiles dans le développement de traitements pour les maladies causées par le stress oxydatif .
Activité antivirale
Certains composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique s'est avéré avoir une activité antivirale contre l'hépatite C .
Recherche sur les médicaments anticancéreux
Les composés chalcone substitués par le benzofurane sont également des axes importants dans la recherche sur les médicaments anticancéreux . Une nouvelle série de chalcones, les 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propénones, ont été conçues, synthétisées et caractérisées .
Évaluation de la capacité antioxydante
La capacité antioxydante des composés les plus stables a été évaluée à la fois par l'essai au DPPH et par des analyses de voltampérométrie cyclique réalisées en milieu alcoolique (méthanol) ainsi qu'en solvant aprotique (acétonitrile) .
Synthèse de produits naturels
Les cycles benzofuraniques sont présents dans de nombreux produits naturels et médicaments naturels . La synthèse totale d'un norneolignan a été réalisée par une réaction en un seul pot de propionate de méthyle 3-(4-hydroxyphényl) et de chlorure dans des conditions de réaction de Friedel-Crafts et de désulfuration réductrice du benzofurane résultant .
Perspectives médicamenteuses
La large gamme d'utilisations cliniques des dérivés du benzofurane indique la diversité des activités pharmacologiques de cette série de composés, de sorte que le benzofurane et ses dérivés ont attiré beaucoup d'attention en raison de leurs activités biologiques et de leurs applications potentielles comme médicaments .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of benzofuran derivatives .
Analyse Biochimique
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect sodium ion influx in myocardial cells, thereby influencing cardiac function . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism. The ability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one to impact these cellular processes underscores its potential as a bioactive molecule.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their bioactivity . Long-term exposure to 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with toxicity in animal models, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in energy production and cellular respiration . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one within cells and tissues are critical for its bioactivity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, benzofuran derivatives have been reported to interact with transport proteins that regulate their distribution in the body . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence cellular respiration and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKCJBBWKDATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
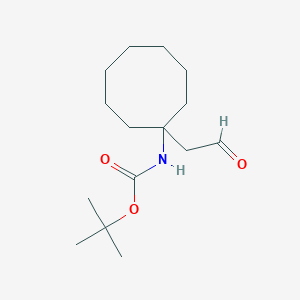

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
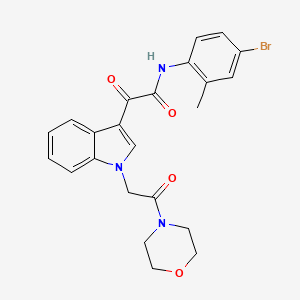
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
